N-Fmoc-3-iodo-L-alanine tert-butyl ester (also referred to as Fmoc-3-Iodo-L-alanine tert-butyl ester) is a derivative of the amino acid L-alanine, commonly used in peptide synthesis techniques specifically within the field of solid-phase peptide synthesis (SPPS) []. Here's a breakdown of its applications in scientific research:
The key functional groups in N-Fmoc-3-iodo-L-alanine tert-butyl ester are:
Due to this combination of functionalities, N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a valuable building block for the construction of peptides containing an iodine moiety at a defined position. This incorporation of iodine can be beneficial for various purposes in research, including:
N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of the amino acid alanine, characterized by the presence of a 3-iodo substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protective group. Its molecular formula is C22H24INO4, and it has a molecular weight of approximately 493.33 g/mol . The compound is primarily used in peptide synthesis and proteomics due to its ability to protect the amino group while allowing for further chemical modifications.
While specific biological activities of N-Fmoc-3-iodo-L-alanine tert-butyl ester are not extensively documented, derivatives of alanine are known to play roles in protein synthesis and modulation of biological pathways. The introduction of iodine may influence the compound's interaction with biological systems, potentially affecting its reactivity and binding properties.
Several methods exist for synthesizing N-Fmoc-3-iodo-L-alanine tert-butyl ester:
N-Fmoc-3-iodo-L-alanine tert-butyl ester has several applications:
Interaction studies involving N-Fmoc-3-iodo-L-alanine tert-butyl ester typically focus on its role in peptide formation and how modifications influence binding affinities or enzymatic activities. Research often examines how the iodine substituent affects interactions with enzymes or receptors compared to non-iodinated analogs.
Several compounds share structural similarities with N-Fmoc-3-iodo-L-alanine tert-butyl ester. Below are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Fmoc-L-alanine | L-alanine without iodine | Commonly used without halogen modification |
N-Fmoc-2-iodo-L-alanine | Iodine at the 2-position | Different reactivity profile due to iodine position |
N-Boc-3-iodo-L-alanine | Uses Boc protection instead of Fmoc | Different stability and deprotection conditions |
N-Fmoc-4-bromo-L-alanine | Bromine instead of iodine | Potentially different biological activity |
N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to its specific iodine substitution at the 3-position, which may enhance reactivity in certain chemical contexts while providing stability through Fmoc protection. This combination makes it particularly valuable for specialized applications in peptide chemistry and biochemistry.